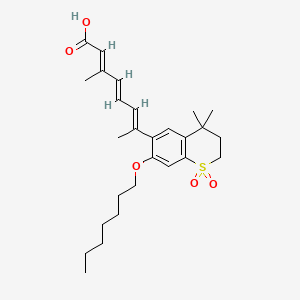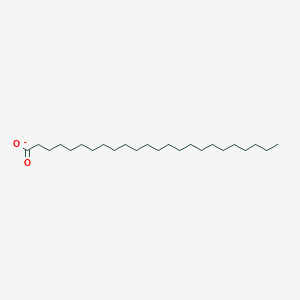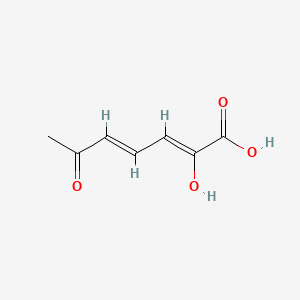
(2S)-2,3-dihydroxypropanoic acid
Overview
Description
(2S)-2,3-dihydroxypropanoic acid, also known as L-threo-3,4-dihydroxyphenylserine (DOPS), is a naturally occurring amino acid derivative. It is a chiral molecule with two stereoisomers, L-threo and D-erythro. DOPS is synthesized from the amino acid L-serine via a series of enzymatic reactions. It has been found to have various biochemical and physiological effects and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Hydration and Spectroscopic Analysis
Maron, Takahashi, Shoemaker, and Vaida (2011) investigated the hydration of pyruvic acid to 2,2-dihydroxypropanoic acid in a water-restricted environment. Using FTIR and NMR spectroscopy, they explored the role of hydrogen-bonded water clusters in promoting hydration of the carbonyl in pyruvic acid, observing large concentrations of 2,2-dihydroxypropanoic acid in a carbon tetrachloride matrix (Maron, Takahashi, Shoemaker, & Vaida, 2011).
Enantioselective Synthesis
Alonso, Santacana, Rafecas, and Riera (2005) described an enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, a compound related to 2,3-dihydroxypropanoic acid, starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso, Santacana, Rafecas, & Riera, 2005).
Bio-Production and Metabolic Engineering
Jers, Kalantari, Garg, and Mijakovic (2019) reviewed the production of 3-hydroxypropanoic acid (3-HP), closely related to 2,3-dihydroxypropanoic acid, from glycerol by metabolically engineered bacteria. They discussed advances in metabolic engineering and synthetic biology for efficient bio-production of 3-HP (Jers, Kalantari, Garg, & Mijakovic, 2019).
Polymerization and Supramolecular Sheets
Kishikawa, Hirai, and Kohmoto (2008) synthesized polymerizable benzoic acid derivatives and studied their complexation and photopolymerization in liquid crystal phases. Their research contributes to understanding the polymerization processes involving compounds like 2,3-dihydroxypropanoic acid (Kishikawa, Hirai, & Kohmoto, 2008).
Chemical and Catalytic Processes
Pina, Falletta, and Rossi (2011) explored eco-sustainable processes leading to 3-hydroxypropanoic acid, highlighting the potential of catalytic chemical methods. This research is relevant to the synthesis and applications of related compounds like 2,3-dihydroxypropanoic acid (Pina, Falletta, & Rossi, 2011).
Bioconversion in Bacteria
Kalantari, Chen, Ji, Stancik, Ravikumar, Franjević, Saulou-Bérion, Goelzer, and Mijakovic (2017) investigated the bioconversion of glycerol to 3-hydroxypropanoic acid in genetically engineered Bacillus subtilis. This study highlights the potential of microbial platforms for the conversion of glycerol into compounds like 2,3-dihydroxypropanoic acid (Kalantari et al., 2017).
Mechanism of Action
Target of Action
(2S)-2,3-Dihydroxypropanoic acid, also known as L-lactic acid, primarily targets enzymes involved in metabolic pathways. It is a key intermediate in various biochemical pathways and plays a crucial role in several biological processes .
Mode of Action
The compound interacts with its targets, such as enzymes, by binding to their active sites, thereby influencing their activity. This interaction can lead to changes in the metabolic processes within the cell, affecting the synthesis and breakdown of different biomolecules .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a product of glycolysis and can be used in the citric acid cycle, a crucial pathway for energy production. It can also be converted back to glucose via gluconeogenesis. Furthermore, it plays a role in the fermentation process under anaerobic conditions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows:
- Absorption : It is rapidly absorbed in the digestive system .
- Metabolism : It is metabolized primarily in the liver, but also in other tissues. The compound can be converted into pyruvate, a key intermediate in various metabolic pathways .
- Excretion : It is excreted in the urine and expired air as carbon dioxide .
These properties influence the bioavailability of the compound, which refers to the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action.
Result of Action
The action of this compound at the molecular and cellular level results in several effects. It plays a vital role in energy production, as it is involved in both glycolysis and the citric acid cycle. It also impacts the redox balance within the cell and can influence the pH in biological systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Temperature can also impact the rate of chemical reactions involving the compound .
properties
IUPAC Name |
(2S)-2,3-dihydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPOMFGQQGHHO-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182557 | |
| Record name | Glyceric acid, l- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Glyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
28305-26-2 | |
| Record name | L-Glyceric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28305-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceric acid, l- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028305262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceric acid, l- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O316U8TKI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Glyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(3,4-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-1-(4-ethyl-1-piperazinyl)ethanone](/img/structure/B1234203.png)
![N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine](/img/structure/B1234205.png)

![tert-butyl N-[(E,1S,2S,4R)-4-[[(1S,2S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-butyl]carbamoyl]-1-benzyl-2-hydroxy-7-phenyl-hept-6-enyl]carbamate](/img/structure/B1234212.png)





![(3E)-3-[(E)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1234221.png)
![(2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B1234222.png)
![(3R,7S)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one](/img/structure/B1234224.png)
![Thiazolo[4,5-b]pyridin-2(3H)-one, 5-methyl-6-(4-pyridinyl)-](/img/structure/B1234227.png)
![1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1234229.png)